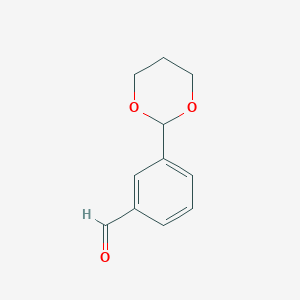

3-(1,3-Dioxan-2-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7-8,11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSFOZVMUJVWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434867 | |

| Record name | 3-(1,3-dioxan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169339-42-8 | |

| Record name | 3-(1,3-Dioxan-2-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169339-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-dioxan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 1,3 Dioxan 2 Yl Benzaldehyde

Reactions at the Aldehyde Moiety of 3-(1,3-Dioxan-2-yl)benzaldehyde

The aldehyde group (-CHO) is a versatile functional group characterized by an electrophilic carbonyl carbon, making it susceptible to a wide range of chemical transformations. These include oxidation, reduction, nucleophilic additions, and condensation reactions.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(1,3-Dioxan-2-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis, and numerous reagents can achieve this conversion efficiently. The choice of oxidant often depends on the desired reaction conditions (e.g., pH, solvent) and the presence of other sensitive functional groups. While the dioxan ring is generally stable, strongly acidic conditions can lead to its hydrolysis. Therefore, oxidations are typically performed under neutral or mildly acidic/basic conditions.

Commonly employed methods for the oxidation of aromatic aldehydes are applicable here. For instance, sodium perborate in acetic acid provides an effective means of oxidation. organic-chemistry.org Other powerful oxidizing agents like potassium permanganate or chromates are also effective but are often avoided due to their toxicity and the need for stoichiometric amounts. mdpi.com Greener alternatives utilizing hydrogen peroxide with a catalyst or aerobic oxidation have become more prevalent. organic-chemistry.orgmdpi.com N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids using oxygen as the ultimate oxidant. organic-chemistry.org

| Oxidizing Agent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| Sodium Perborate (NaBO₃) | Acetic Acid | 3-(1,3-Dioxan-2-yl)benzoic acid | organic-chemistry.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions, various solvents | 3-(1,3-Dioxan-2-yl)benzoic acid | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Selenium Catalyst | Water, mild conditions | 3-(1,3-Dioxan-2-yl)benzoic acid | mdpi.com |

| O₂ / N-hydroxyphthalimide (NHPI) | Organic solvent or water, mild conditions | 3-(1,3-Dioxan-2-yl)benzoic acid | organic-chemistry.org |

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding [3-(1,3-Dioxan-2-yl)phenyl]methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it does not affect more robust functional groups like esters or the acetal (B89532) protecting group. wikipedia.org

For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although its high reactivity requires careful handling and anhydrous conditions. nih.gov Another common reagent is diisobutylaluminium hydride (DIBAL-H), which can also effectively reduce aldehydes to alcohols. nih.gov These reagents work by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an aqueous workup.

| Reducing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol) | [3-(1,3-Dioxan-2-yl)phenyl]methanol | wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic ether solvents (e.g., THF, diethyl ether), followed by aqueous workup | [3-(1,3-Dioxan-2-yl)phenyl]methanol | nih.gov |

| Diisobutylaluminium Hydride (DIBAL-H) | Aprotic solvents (e.g., toluene (B28343), THF) at low temperatures, followed by aqueous workup | [3-(1,3-Dioxan-2-yl)phenyl]methanol | nih.gov |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of the aldehyde group. saskoer.camsu.edu This reaction is a powerful method for forming carbon-carbon bonds. The reaction of this compound with an organometallic reagent results in the formation of a secondary alcohol after an acidic workup. The nucleophilic alkyl or aryl group from the organometallic compound attacks the electrophilic aldehyde carbon, forming a new C-C bond and a magnesium or lithium alkoxide intermediate, which is then protonated. researchgate.net

| Organometallic Reagent | Product after Workup |

|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1-[3-(1,3-Dioxan-2-yl)phenyl]ethanol |

| Phenyllithium (C₆H₅Li) | 3-(1,3-Dioxan-2-yl)phenylmethanol |

| Ethylmagnesium Chloride (CH₃CH₂MgCl) | 1-[3-(1,3-Dioxan-2-yl)phenyl]propan-1-ol |

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, which are also known as Schiff bases. ekb.eg This reaction typically requires catalytic acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond. researchgate.netmdpi.com The formation of Schiff bases is a reversible reaction, and the removal of water can drive the equilibrium toward the product. These compounds are important intermediates in various organic syntheses and have applications in coordination chemistry. researchgate.net

| Primary Amine | Resulting Schiff Base Product Name |

|---|---|

| Aniline (C₆H₅NH₂) | N-{[3-(1,3-Dioxan-2-yl)phenyl]methylidene}aniline |

| Benzylamine (C₆H₅CH₂NH₂) | 1-Phenyl-N-{[3-(1,3-Dioxan-2-yl)phenyl]methylidene}methanamine |

| Ethanolamine (HOCH₂CH₂NH₂) | 2-({[3-(1,3-Dioxan-2-yl)phenyl]methylidene}amino)ethanol |

In a reaction analogous to Schiff base formation, this compound can condense with thiosemicarbazide to form the corresponding thiosemicarbazone. chemmethod.comresearchgate.net Thiosemicarbazones are a class of compounds characterized by the C=N-NH-C(=S)NH₂ linkage. The reaction is usually carried out by refluxing the aldehyde and thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid. chemmethod.comjuniv.edu These derivatives are of significant interest due to their coordination chemistry and potential biological activities. researchgate.netjournalagent.com

| Reactant | Product Name |

|---|---|

| Thiosemicarbazide (H₂NNHC(=S)NH₂) | 2-{[3-(1,3-Dioxan-2-yl)phenyl]methylidene}hydrazine-1-carbothioamide |

| 4-Phenylthiosemicarbazide (C₆H₅NHC(=S)NHNH₂) | 2-{[3-(1,3-Dioxan-2-yl)phenyl]methylidene}-N-phenylhydrazine-1-carbothioamide |

The aldehyde group can undergo nucleophilic addition with thiols (mercaptans). In the presence of an acid catalyst, one equivalent of a thiol adds to the aldehyde to form a thiohemiacetal. The reaction can proceed further with a second equivalent of the thiol to form a thioacetal, with the elimination of a water molecule. Thioacetals are valuable functional groups in organic synthesis, often used as protecting groups for carbonyls due to their stability towards both acidic and basic conditions. They can also be used as acyl anion equivalents.

Recent research has also explored thiol-promoted fragmentation of specific molecular scaffolds, where a thiol initiates a cascade of reactions, such as a thio-Michael addition followed by a retro-Diels-Alder reaction. nih.gov While this specific fragmentation is structure-dependent, it highlights the role of thiols in initiating site-specific transformations. nih.gov The fundamental reaction at the aldehyde moiety, however, remains the formation of thioacetals.

| Thiol Reagent | Conditions | Product |

|---|---|---|

| Ethanethiol (CH₃CH₂SH) (2 equivalents) | Acid catalyst (e.g., ZnCl₂, H⁺) | 2-[3-(Bis(ethylthio)methyl)phenyl]-1,3-dioxane (Thioacetal) |

| 1,2-Ethanedithiol (HSCH₂CH₂SH) | Acid catalyst (e.g., BF₃·OEt₂) | 2-(3-(1,3-Dithiolan-2-yl)phenyl)-1,3-dioxane (Cyclic Thioacetal) |

Mentioned Compounds

| Compound Name |

|---|

| 1,2-Ethanedithiol |

| 1-Phenyl-N-{[3-(1,3-Dioxan-2-yl)phenyl]methylidene}methanamine |

| 1-[3-(1,3-Dioxan-2-yl)phenyl]ethanol |

| 1-[3-(1,3-Dioxan-2-yl)phenyl]propan-1-ol |

| 2-({[3-(1,3-Dioxan-2-yl)phenyl]methylidene}amino)ethanol |

| 2-{[3-(1,3-Dioxan-2-yl)phenyl]methylidene}hydrazine-1-carbothioamide |

| 2-{[3-(1,3-Dioxan-2-yl)phenyl]methylidene}-N-phenylhydrazine-1-carbothioamide |

| 2-(3-(1,3-Dithiolan-2-yl)phenyl)-1,3-dioxane |

| 2-[3-(Bis(ethylthio)methyl)phenyl]-1,3-dioxane |

| This compound |

| 3-(1,3-Dioxan-2-yl)benzoic acid |

| 4-Phenylthiosemicarbazide |

| 3-(1,3-Dioxan-2-yl)phenylmethanol |

| [3-(1,3-Dioxan-2-yl)phenyl]methanol |

| Aniline |

| Benzylamine |

| Diisobutylaluminium hydride (DIBAL-H) |

| Ethanethiol |

| Ethanolamine |

| Ethylmagnesium Chloride |

| Hydrogen peroxide |

| Lithium aluminum hydride (LiAlH₄) |

| Methylmagnesium Bromide |

| N-hydroxyphthalimide (NHPI) |

| N-{[3-(1,3-Dioxan-2-yl)phenyl]methylidene}aniline |

| Oxone |

| Phenyllithium |

| Sodium borohydride (NaBH₄) |

| Sodium perborate |

| Thiosemicarbazide |

Reactivity of the 1,3-Dioxane (B1201747) Ring in this compound

The 1,3-dioxane group serves as a protecting group for the aldehyde functionality, rendering it stable to basic, reductive, and oxidative conditions. thieme-connect.de Its reactivity is primarily centered on its cleavage to regenerate the carbonyl group or its ring-opening to form other functional derivatives.

The regeneration of the benzaldehyde (B42025) from the 1,3-dioxane acetal is a critical step in multi-step synthesis. This transformation is typically achieved under acidic conditions, which facilitate the hydrolysis of the acetal. thieme-connect.deorganic-chemistry.org The stability of cyclic acetals allows for selective deprotection, often tolerating other acid-sensitive groups if mild conditions are employed. organic-chemistry.orgorganic-chemistry.org

A variety of methods have been developed for this purpose, ranging from traditional aqueous acid hydrolysis to the use of specific Lewis or Brønsted acid catalysts under anhydrous conditions. The choice of reagent can be tailored to the substrate's sensitivity and the desired reaction efficiency. organic-chemistry.org For instance, cerium(III) triflate and erbium(III) triflate are effective Lewis acids for the chemoselective cleavage of acetals in wet nitromethane, proceeding in high yields under nearly neutral pH. organic-chemistry.org Another mild method involves the use of a catalytic amount of iodine in acetone, which efficiently deprotects acetals while leaving other sensitive groups like double bonds and tert-butyl ethers intact. organic-chemistry.org

Below is a table summarizing various deprotection strategies applicable to cyclic acetals like 1,3-dioxanes.

| Catalyst / Reagent | Solvent | Conditions | Notes |

| Iodine (cat.) | Acetone | Room Temperature | Mild, neutral conditions; tolerates many sensitive functional groups. organic-chemistry.org |

| Er(OTf)₃ (cat.) | Wet Nitromethane | Room Temperature | Gentle Lewis acid catalyst, high chemoselectivity. organic-chemistry.org |

| NaBArF₄ (cat.) | Water | 30 °C | Fast conversion; effective for substrates like 2-phenyl-1,3-dioxolane. organic-chemistry.org |

| HClO₄-SiO₂ | Dichloromethane | Room Temperature | Heterogeneous catalyst, easily removable and reusable. |

| N-Bromosuccinimide (NBS) (cat.) | Acetonitrile/Water | Room Temperature | Efficient for deprotection under mild conditions. |

Beyond simple hydrolysis to the parent aldehyde, the 1,3-dioxane ring can undergo regioselective ring-opening reactions to yield valuable synthetic intermediates. These transformations are particularly well-documented in carbohydrate chemistry, where benzylidene acetals (structurally related to the dioxane in the title compound) are cleaved to unmask one of two hydroxyl groups. researchgate.net

The regioselectivity of the ring-opening is controlled by the choice of reagents and the steric and electronic environment of the acetal. Reductive ring-opening, for example, can be achieved using various hydride reagents in combination with a Lewis acid. The reaction of a benzylidene acetal with diisobutylaluminium hydride (DIBAL-H) typically results in the formation of a benzyl (B1604629) ether at the less sterically hindered oxygen atom. researchgate.net Conversely, using reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid can lead to the formation of a benzyl ether at the more hindered position, a selectivity attributed to the coordination of the Lewis acid. researchgate.net

These reactions transform the protecting group into a different functional group (an ether), which can be carried through subsequent synthetic steps.

| Reagent System | Typical Outcome | Mechanistic Consideration |

| LiAlH₄ - AlCl₃ | Reductive opening to form a primary or secondary alcohol and a corresponding ether. | The regioselectivity is influenced by the stability of the intermediate carbocation. researchgate.net |

| Diisobutylaluminium hydride (DIBAL-H) | Reductive opening to yield an ether at the less sterically hindered oxygen. researchgate.net | The reaction proceeds via hydride attack on a Lewis acid-activated acetal. |

| NaBH₃CN - TFA | Reductive opening to yield an ether, often at the more sterically hindered oxygen. researchgate.net | The regioselectivity is often governed by bidentate chelation of the Lewis acid to the substrate. researchgate.net |

The conformation and reactivity of the 1,3-dioxane ring are significantly influenced by stereoelectronic interactions, most notably the anomeric effect. rsc.orgrsc.org The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the C2 position of the dioxane ring) to occupy an axial position rather than the sterically less hindered equatorial position. thieme-connect.dersc.org

This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair (n) of an endocyclic oxygen atom and the antibonding orbital (σ) of the C-X bond (where X is the other oxygen atom). rsc.orgacs.org This n → σ interaction is maximized when the lone pair orbital and the antibonding orbital are anti-periplanar, a geometry achieved in the chair conformation when the substituent is axial. rsc.org This stabilization makes the acetal linkage more stable compared to analogous acyclic ethers. rsc.org The anomeric effect not only dictates the conformational equilibrium but also influences the kinetic reactivity of the acetal, affecting the rates of hydrolysis and other ring-transforming reactions. rsc.orgacs.org

While reactions on the aromatic ring are more common, the 1,3-dioxane ring itself can undergo transformation under brominating conditions. Direct halogenation of simple acetals is a known process, though less frequently employed than deprotection. reddit.com Radical bromination, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light), can lead to the substitution of the hydrogen atom at the anomeric C2 position. youtube.com

The resulting 2-bromo-1,3-dioxane derivative is a reactive species. The bromine atom acts as a good leaving group, making the anomeric carbon susceptible to nucleophilic attack. This intermediate can then be used to form other C-C or C-heteroatom bonds at the C2 position, providing a pathway for further functionalization.

Electrophilic Aromatic Substitution on the Benzaldehyde Ring of this compound

The 1,3-dioxan-2-yl group attached to the benzaldehyde ring acts as a directing group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The outcome of such reactions is determined by the substituent's ability to donate or withdraw electron density from the aromatic ring, which in turn affects the reaction rate and the position of the incoming electrophile. wikipedia.orgwikipedia.org

The 1,3-dioxan-2-yl group exerts two opposing electronic effects:

Resonance Effect (+M): The two oxygen atoms of the dioxane ring possess lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. cognitoedu.orgyoutube.com

Inductive Effect (-I): Oxygen is an electronegative atom, which pulls electron density away from the benzene ring through the sigma bond framework. This effect deactivates the ring. wikipedia.org

For substituents containing oxygen directly attached to an aromatic ring, the resonance effect typically dominates over the inductive effect. youtube.com Consequently, the 1,3-dioxan-2-yl group is classified as an activating group and an ortho, para-director . wikipedia.orgcognitoedu.org This means that electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, will preferentially occur at the positions ortho and para to the dioxane substituent (positions 2, 4, and 6 relative to the point of attachment). The existing aldehyde group at the meta position is a deactivating, meta-directing group, which would direct incoming electrophiles to position 5. The activating ortho, para-directing nature of the dioxane group is generally stronger, thus substitution is expected primarily at positions 2, 4, and 6.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(1,3-Dioxan-2-yl)-2-nitrobenzaldehyde and 3-(1,3-Dioxan-2-yl)-4-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(1,3-dioxan-2-yl)benzaldehyde and 4-Bromo-3-(1,3-dioxan-2-yl)benzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation at the 2- and 4-positions relative to the dioxane group. |

Advanced Synthetic Applications and Building Block Utility of 3 1,3 Dioxan 2 Yl Benzaldehyde

3-(1,3-Dioxan-2-yl)benzaldehyde as a Versatile Intermediate in Complex Molecule Synthesisresearchgate.net

The strategic placement of the 1,3-dioxane (B1201747) protecting group on one of the aldehyde functionalities of isophthalaldehyde transforms it into a mono-protected dialdehyde, this compound. researchgate.net This protection strategy is crucial as it allows for the selective reaction of the free aldehyde group, while the masked aldehyde remains inert. The stability of the 1,3-dioxane ring under various reaction conditions, coupled with its straightforward deprotection, typically under acidic conditions, makes this compound an ideal starting material for the sequential introduction of different functionalities. This controlled reactivity is paramount in the synthesis of intricate molecules where precise orchestration of bond formation is required.

Construction of Macrocyclic and Polycyclic Architectures

The differential reactivity of the two aldehyde groups in this compound is a key feature exploited in the synthesis of macrocyclic and polycyclic structures. The free aldehyde can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations, to build linear precursors. Subsequent deprotection of the dioxane group reveals the second aldehyde functionality, which can then undergo intramolecular reactions to facilitate ring closure, leading to the formation of large ring systems. This stepwise approach provides chemists with the control needed to assemble complex cyclic frameworks that are often found in supramolecular chemistry and materials science. The anancomeric structure of the 1,3-dioxane ring, with the aromatic substituent in an equatorial position, has been confirmed through NMR studies, which is a crucial stereochemical aspect for the design of rigid macrocyclic structures. researchgate.net

Role in Natural Product Synthesis Strategiesunibas.chnih.gov

In the realm of natural product synthesis, where molecular complexity is a significant hurdle, this compound and its analogs serve as valuable synthons. unibas.chnih.gov The ability to selectively unmask a reactive aldehyde at a late stage of a synthetic sequence is a powerful tool. This strategy allows for the introduction of sensitive functional groups or the construction of a key bond to complete the carbon skeleton of a natural product. For instance, the free aldehyde can be used to build a significant portion of a molecule, and after several synthetic steps, the protected aldehyde can be liberated to participate in a final cyclization or functional group interconversion to afford the target natural product. This approach has been instrumental in the total synthesis of various complex natural products, demonstrating the compound's utility in achieving synthetic efficiency and elegance.

Integration of this compound in Multicomponent Reactions (MCRs)nih.govsemanticscholar.orgresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis due to their efficiency and atom economy. nih.govsemanticscholar.orgresearchgate.net this compound, with its reactive benzaldehyde (B42025) moiety, is an excellent substrate for a variety of MCRs, enabling the rapid assembly of diverse and complex molecular scaffolds.

Hantzsch Reactions for Dihydropyridine and Acridinedione Synthesisnih.govresearchgate.netresearchgate.net

The Hantzsch dihydropyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine or ammonia. nih.govnih.govrsc.org By employing this compound as the aldehyde component, chemists can synthesize 1,4-dihydropyridines bearing a protected aldehyde group at the 4-position of the aryl ring. google.com These products are valuable intermediates, as the subsequent deprotection of the dioxane group provides a handle for further functionalization, allowing for the creation of a library of dihydropyridine derivatives.

A related application is the synthesis of acridinediones, which also proceeds via a Hantzsch-type reaction. In this case, the reaction involves an aldehyde, dimedone (a cyclic β-diketone), and an amine or ammonium acetate. researchgate.netjacsdirectory.com The use of this compound in this reaction leads to the formation of acridinedione derivatives with a latent aldehyde functionality, which can be utilized for the development of novel compounds with potential biological activities. The reaction conditions for these syntheses can often be made more environmentally friendly by using microwave irradiation or ionic liquids. researchgate.netjacsdirectory.com

| Reaction | Reactants | Product Class | Ref. |

| Hantzsch Dihydropyridine Synthesis | This compound, β-ketoester, Ammonia/Amine | 1,4-Dihydropyridines | nih.govresearchgate.net |

| Hantzsch Acridinedione Synthesis | This compound, Dimedone, Amine/NH4OAc | Acridinediones | researchgate.netjacsdirectory.com |

Biginelli and Strecker Reactions Utilizing the Benzaldehyde Moiety

The Biginelli reaction is another powerful MCR that combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones or thiones. nih.govunair.ac.id Substituting this compound for a simple benzaldehyde in this reaction allows for the synthesis of dihydropyrimidinones functionalized with a protected aldehyde group. unair.ac.id These products have significant potential in medicinal chemistry, as the dihydropyrimidinone core is a well-known pharmacophore, and the latent aldehyde allows for the introduction of additional diversity.

Similarly, the Strecker synthesis, a three-component reaction between an aldehyde, an amine, and a cyanide source (such as potassium cyanide or trimethylsilyl cyanide), yields α-aminonitriles, which are precursors to α-amino acids. While direct examples involving this compound are less common in the literature, the principle of using its benzaldehyde moiety in a Strecker reaction to generate complex α-amino acid derivatives with a masked aldehyde functionality is a viable synthetic strategy. nih.gov

| Reaction | Reactants | Product Class | Ref. |

| Biginelli Reaction | This compound, β-ketoester, Urea/Thiourea | Dihydropyrimidin(thi)ones | nih.govunair.ac.id |

| Strecker Reaction | This compound, Amine, Cyanide Source | α-Aminonitriles | nih.gov |

One-Pot Assembly of Diverse Heterocyclic Systemsrsc.org

Based on the performed searches, there is insufficient detailed information available in the public domain to generate a thorough and scientifically accurate article on the "" that strictly adheres to the requested outline.

The search results lack specific research findings, data, and documented examples for the following required sections concerning This compound :

Application in Polymer and Resin Production:Similarly, no specific details, data, or examples of this compound being used in the production of polymers or resins were found. The bifunctional nature of the parent compound, isophthalaldehyde, suggests theoretical potential, but there are no concrete examples in the search results for this protected derivative.

Due to the strict instruction to focus solely on this compound and to provide detailed, research-based content for each subsection, the lack of specific information prevents the creation of the requested article. Generating content would require speculation or the inclusion of information on related but different compounds, which is explicitly forbidden by the instructions.

Mechanistic and Kinetic Investigations of Reactions Involving 3 1,3 Dioxan 2 Yl Benzaldehyde

Elucidation of Reaction Mechanisms for Acetalization

The synthesis of 3-(1,3-dioxan-2-yl)benzaldehyde is a classic example of an acid-catalyzed acetalization reaction. This reversible process involves the reaction of an aldehyde with a diol in the presence of an acid catalyst. acs.orgorganic-chemistry.org The generally accepted mechanism proceeds through a series of discrete steps, each involving specific intermediates and transition states.

Figure 1:The mechanism for this transformation can be broken down into the following key stages:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-formylbenzaldehyde by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,3-propanediol (B51772) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, forming a good leaving group (water).

Formation of a Hemiacetal: The intermediate loses a molecule of water to form a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. This species is a key intermediate in the formation of the acetal (B89532).

Intramolecular Cyclization: The second hydroxyl group of the 1,3-propanediol molecule then attacks the carbocation in an intramolecular fashion. This ring-closing step is kinetically favored and leads to the formation of the six-membered 1,3-dioxane (B1201747) ring. youtube.com

Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the remaining oxonium ion to yield the neutral cyclic acetal, this compound, and regenerate the acid catalyst. researchgate.net

The acetalization mechanism is characterized by several key intermediates and transition states that dictate the reaction's progress. The primary intermediates are the protonated aldehyde, the hemiacetal, and the resonance-stabilized oxocarbenium ion.

The stability of the oxocarbenium ion is a crucial factor in the reaction. This intermediate is stabilized by the resonance donation of a lone pair of electrons from the adjacent oxygen atom, which delocalizes the positive charge. The transition state leading to the formation of this carbocation is thought to be the rate-determining step in many acetalization reactions.

Studies on the hydrolysis of substituted benzylidene acetals have provided insight into the nature of the transition state. A Hammett correlation for the hydrolysis of a series of benzylidene acetals yielded a ρ value of approximately -4.06. acs.org This large negative value indicates a significant buildup of positive charge in the transition state at the benzylic position, consistent with an SN1-like mechanism involving a carbocation intermediate. acs.org This suggests that electron-donating groups on the aromatic ring would stabilize the transition state and accelerate the reaction, while electron-withdrawing groups would have the opposite effect. The formyl group at the meta position in 3-formylbenzaldehyde is an electron-withdrawing group, which would be expected to slightly destabilize the carbocation intermediate compared to unsubstituted benzaldehyde (B42025).

To drive the reaction towards the formation of this compound, it is common to use a non-polar solvent, such as toluene (B28343) or hexane, in conjunction with a method to remove water as it is formed. organic-chemistry.org A Dean-Stark apparatus is frequently employed for this purpose, which allows for the azeotropic removal of water, thereby shifting the equilibrium in favor of the acetal product.

The polarity of the solvent can also affect the catalytic activity. While polar solvents can stabilize charged intermediates, they may also compete with the substrate for coordination to a Lewis acid catalyst, potentially inhibiting the reaction. The relative polarity of various common organic solvents is presented in the table below.

| Solvent | Relative Polarity |

| Hexane | 0.009 |

| Toluene | 0.099 |

| Diethyl ether | 0.117 |

| Dioxane | 0.164 |

| Tetrahydrofuran (THF) | 0.207 |

| Ethyl acetate | 0.228 |

| Methylene chloride | 0.309 |

| Acetone | 0.355 |

| Dimethylformamide (DMF) | 0.386 |

| Acetonitrile | 0.460 |

| Methanol | 0.762 |

| Water | 1.000 |

| Table 1: Relative polarity of common organic solvents. rochester.edu |

Kinetic Studies of Key Transformations of this compound

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the formation of this compound, these studies focus on determining the reaction order, rate constants, and the influence of reaction conditions.

The rate of acetalization can be determined by monitoring the concentration of reactants or products over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The reaction order with respect to each reactant can be determined using methods like the initial rates method or the isolation method. libretexts.orgsolubilityofthings.com

Rate = k[Aldehyde][Diol][H⁺]

However, if the diol is used in large excess (for example, as the solvent), its concentration remains effectively constant throughout the reaction. In this case, the reaction follows pseudo-first-order kinetics with respect to the aldehyde.

Temperature has a significant impact on the rate of acetalization. According to the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate constant. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier of the reaction. For the acetalization of benzaldehyde with alcohols, an increase in temperature has been shown to accelerate the reaction rate and enhance both conversion and selectivity towards the acetal. mdpi.com

The concentration of the acid catalyst also plays a crucial role. An increase in the catalyst concentration generally leads to a faster reaction rate, as it increases the concentration of the protonated aldehyde, the key electrophilic intermediate. However, at very high catalyst concentrations, side reactions may become more prevalent.

The following table presents Arrhenius parameters for the related oxidation of benzaldehyde, illustrating the typical influence of temperature on reaction kinetics.

| Parameter | Value |

| Eₐ (kJ/mol) | 54.3 |

| ΔH‡ (kJ/mol) | 51.7 |

| ΔS‡ (J/K·mol) | -110.2 |

| ΔG‡ (kJ/mol) | 85.3 |

| Table 2: Arrhenius parameters for the oxidation of benzaldehyde by 1-bromobenzimidazole. researchgate.net (Note: This data is for a different reaction but serves to illustrate typical activation parameters for reactions involving benzaldehyde). |

Thermodynamic Considerations in this compound Chemistry

The formation of this compound is a reversible process, and its position of equilibrium is governed by thermodynamic factors, specifically the change in Gibbs free energy (ΔG). The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is given by the equation:

ΔG = ΔH - TΔS

For the acetalization reaction, two molecules (3-formylbenzaldehyde and 1,3-propanediol) combine to form two molecules (the acetal and water). While the number of molecules remains the same, the formation of a cyclic acetal from a diol is entropically more favorable than the formation of an acyclic acetal from two separate alcohol molecules. youtube.com This is because the intramolecular cyclization step reduces the loss of translational and rotational degrees of freedom compared to bringing two separate molecules together.

The enthalpy change (ΔH) for acetal formation is generally small. It involves the breaking of a C=O π-bond and two O-H bonds, and the formation of two C-O single bonds and two O-H bonds in the water molecule.

Computational studies on the conformational analysis of 1,3-dioxane have provided insights into the stability of the ring system. The chair conformation is the most stable, and substituents at the C2 position generally prefer an equatorial orientation to minimize steric interactions. researchgate.net Thermodynamic data for the conformational equilibrium of some 2-substituted 1,3-dioxanes has been determined, providing A-values (conformational free energy differences) for various substituents. researchgate.net While a specific value for the 3-formylphenyl group is not available, these studies underscore the importance of stereochemical considerations in the thermodynamics of these systems.

The table below shows the standard enthalpy of formation for benzaldehyde, which is a key reactant in the formation of the target compound.

| Compound | Formula | ΔfH°(gas) (kJ/mol) |

| Benzaldehyde | C₇H₆O | -37.7 ± 0.9 |

| Table 3: Standard enthalpy of formation for benzaldehyde in the gas phase. nist.gov |

Exploration of Single Electron Transfer Processes

Single electron transfer to or from an aromatic aldehyde like this compound generates highly reactive radical ion intermediates. These species can initiate a cascade of chemical events, leading to a variety of products. The exploration of these processes typically falls into two main categories: reductive SET, where the aldehyde accepts an electron, and oxidative SET, where it donates an electron, often following photo-excitation.

Reductive Single Electron Transfer

In reductive SET processes, the carbonyl group of the benzaldehyde moiety acts as an electron acceptor. The initial transfer of a single electron results in the formation of a radical anion. This can be achieved through electrochemical methods or by using chemical reductants, such as alkali metals.

The electrochemical reduction of aromatic aldehydes is a well-established process that proceeds via a radical anion intermediate. researchgate.netacs.orgacs.org The first step is a one-electron transfer from the cathode to the aldehyde, forming the corresponding radical anion. The fate of this intermediate depends on the reaction conditions, such as the solvent, pH, and electrode material. It can undergo dimerization to form a pinacol (B44631) (hydrobenzoin derivative), or it can be further reduced by a second electron transfer to a dianion, which is then protonated to yield the corresponding benzyl (B1604629) alcohol. acs.orgtandfonline.com

A classic chemical method that achieves a similar transformation is the use of alkali metals (e.g., sodium) in an aprotic solvent. This method is famously used with benzophenone (B1666685) to generate the intensely colored ketyl radical anion, which serves as an indicator for anhydrous conditions. libretexts.org A similar SET from sodium to this compound would generate its radical anion, which could then dimerize or be protonated.

Disclaimer: The following table presents hypothetical data for this compound based on typical values for related aromatic aldehydes to illustrate the type of data gathered in such mechanistic studies. Specific experimental data for this compound is not available in the cited literature.

Table 1: Hypothetical Electrochemical Reduction Data for Benzaldehyde Derivatives in Acetonitrile

| Compound | Reduction Potential (E1/2) vs. SCE (V) | Dimer Product Yield (%) | Alcohol Product Yield (%) |

| Benzaldehyde | -1.75 | 65 | 30 |

| 4-Methoxybenzaldehyde | -1.85 | 55 | 40 |

| 4-Nitrobenzaldehyde | -0.88 | 10 | 85 |

| This compound | -1.78 (Estimated) | ~60 | ~35 |

Oxidative and Photochemical Single Electron Transfer

Aromatic aldehydes can participate in SET processes upon photo-excitation. beilstein-journals.orgnih.gov Upon absorbing UV light, the aldehyde is promoted from its ground state (S₀) to an excited singlet state (S₁), which can then convert to a more stable triplet state (T₁) via intersystem crossing. This excited triplet state is a potent oxidant and reductant and can engage in SET with other molecules.

For instance, in the presence of a suitable electron donor, the excited aldehyde can act as an electron acceptor (oxidative quenching). Conversely, in the presence of an electron acceptor, it can donate an electron, initiating an oxidative pathway. sigmaaldrich.com

A common strategy in photoredox catalysis involves using a photosensitizer to initiate the SET event. For example, a photosensitizer like chloranil (B122849) can be excited by light and then oxidize a substrate via electron transfer. nih.gov In a hypothetical reaction, an excited photosensitizer could oxidize this compound to its radical cation. The subsequent reactivity would be dictated by the reaction conditions, potentially leading to C-H functionalization or other transformations.

Another pathway for radical generation from excited aldehydes is Norrish Type I cleavage, where the carbon-carbon bond between the carbonyl group and the aromatic ring breaks homolytically to form a benzoyl radical and a formyl radical. beilstein-journals.org While this is a radical process, it is distinct from an intermolecular SET event.

Disclaimer: The following table contains representative quantum yield data from studies of benzaldehyde derivatives to illustrate the kinetic parameters measured in photochemical investigations. Specific experimental data for this compound is not available in the cited literature.

Table 2: Illustrative Quantum Yields for Photochemical Reactions of Aromatic Aldehydes

| Reaction Type | Substrate | Photosensitizer | Quantum Yield (Φ) | Reference Product |

| Photosensitized Nitrile Formation | Benzaldehyde Oxime | Chloranil | 0.25 | Benzonitrile |

| Photoreduction | Benzaldehyde | - | 0.11 | Benzyl Alcohol |

| Paterno-Büchi Reaction | Benzaldehyde | - | 0.22 | Oxetane |

In N-Heterocyclic Carbene (NHC) catalysis, the aerobic oxidation of aromatic aldehydes to carboxylic acids is proposed to involve a SET step. mdpi.com The Breslow intermediate, formed from the addition of the NHC to the aldehyde, is electron-rich and can undergo a single electron transfer to molecular oxygen. This generates a peroxide anion and initiates the catalytic cycle that ultimately yields the carboxylic acid. mdpi.com This mechanism highlights a potential SET pathway for this compound under specific catalytic conditions.

Theoretical and Computational Studies on 3 1,3 Dioxan 2 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.comju.edu.saarxiv.org

Geometry Optimization and Energy Calculations

The initial and most crucial step in any computational analysis is determining the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is located. ju.edu.saarxiv.org This process yields the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which corresponds to the lowest energy conformation. Total energy calculations at this optimized geometry provide a measure of the molecule's stability.

Table 1: Hypothetical Optimized Geometric Parameters for 3-(1,3-Dioxan-2-yl)benzaldehyde

| Parameter | Value |

| C-C (aromatic) | ~1.39 Å |

| C-H (aromatic) | ~1.08 Å |

| C=O | ~1.22 Å |

| C-O (dioxane) | ~1.43 Å |

| C-C (dioxane) | ~1.53 Å |

| O-C-O (dioxane) | ~112° |

| C-C-C (aromatic) | ~120° |

| Total Energy | [Value] Hartrees |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

Prediction of NMR, IR, and UV-Vis Spectra

Once the optimized geometry is obtained, DFT calculations can be employed to predict various spectroscopic properties.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for interpreting experimental NMR data and aiding in structural elucidation. nih.govresearchgate.netresearchgate.net

IR Spectra: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies and their corresponding intensities. This generates a theoretical Infrared (IR) spectrum, which can be compared with experimental spectra to identify characteristic functional groups and vibrational modes within the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths. nih.govprinceton.eduresearchgate.net These calculations can simulate the UV-Visible absorption spectrum, providing information about the electronic transitions responsible for the molecule's absorption of light. nih.govresearchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Peak/Signal | Predicted Value |

| ¹H NMR | Aldehyde proton | ~9.9-10.1 ppm |

| ¹³C NMR | Carbonyl carbon | ~190-193 ppm |

| IR | C=O stretch | ~1700-1720 cm⁻¹ |

| UV-Vis | λmax | ~250-280 nm |

Note: These are estimated values and the actual predicted values would depend on the level of theory and basis set used in the calculation.

Analysis of Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally indicates a more reactive species.

Natural Bond Orbitals (NBO): NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.deq-chem.comwisc.edu This method allows for the quantification of donor-acceptor interactions (hyperconjugation) within the molecule, which are crucial for understanding its stability and electronic delocalization. q-chem.comresearchgate.net The second-order perturbation theory analysis within the NBO framework provides the stabilization energies associated with these interactions. uni-muenchen.de

Table 3: Hypothetical FMO and NBO Data for this compound

| Parameter | Value |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| NBO Donor-Acceptor Interaction | E(2) (kcal/mol) |

| O(lone pair) -> σ(C-H) | [Value] |

| π(C=C) -> π(C=O) | [Value] |

Note: Specific values require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.netmdpi.comnih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl and dioxane groups, highlighting them as sites for electrophilic interaction.

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. researchgate.netamercrystalassn.orgresearchgate.netwiley-vch.dedal.ca This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at bond critical points (BCPs). researchgate.netwiley-vch.de Parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCP can elucidate the nature of intramolecular interactions, distinguishing between shared-shell (covalent) and closed-shell (non-covalent) interactions. researchgate.net

Conformational Analysis and Energetics using Computational Methods

The flexibility of the 1,3-dioxane (B1201747) ring and its connection to the benzaldehyde (B42025) moiety allows for the existence of multiple conformers. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. researchgate.netmdpi.comsoton.ac.uk Computational methods can be used to calculate the relative energies of these conformers, providing insights into their populations at a given temperature. researchgate.netresearchgate.net This analysis is crucial for understanding how the molecule's shape influences its properties and reactivity. For this compound, key considerations would be the orientation of the benzaldehyde group relative to the dioxane ring and the chair, boat, or twist-boat conformations of the dioxane ring itself. researchgate.netresearchgate.netresearchgate.net

Table 4: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial benzaldehyde) | 0.00 |

| Chair (axial benzaldehyde) | [Value] |

| Twist-Boat | [Value] |

Note: These values are for illustrative purposes and would be the outcome of a detailed conformational search and energy calculation.

Computational Prediction of Excited State Intramolecular Proton Transfer Processesresearchgate.net

A comprehensive search of available scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies focused on the Excited State Intramolecular Proton Transfer (ESIPT) processes for the compound this compound.

While computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for investigating ESIPT in various molecules, there is no published research applying these techniques to predict or analyze such a phenomenon in this compound. nih.govnih.gov The general principles of ESIPT involve the transfer of a proton between a donor and an acceptor group within the same molecule upon electronic excitation. mdpi.comresearchgate.net This process is often facilitated by the presence of an intramolecular hydrogen bond and leads to the formation of a transient tautomeric species with distinct photophysical properties. mdpi.comscispace.com

Computational studies on other molecules typically involve:

Optimization of the ground state (S₀) and first excited singlet state (S₁) geometries.

Construction of potential energy surfaces along the proton transfer coordinate to identify transition states and energy barriers. nih.govmdpi.com

Analysis of frontier molecular orbitals (HOMO and LUMO) to understand the charge redistribution upon excitation that drives the proton transfer.

Calculation of infrared vibrational spectra to probe changes in the hydrogen bond strength in the excited state. nih.gov

However, without specific studies on this compound, it is not possible to present detailed research findings, data tables, or an analysis of its potential to undergo ESIPT. Such an investigation would be necessary to determine the thermodynamic and kinetic feasibility of the proton transfer process in this specific molecular structure.

Role of 3 1,3 Dioxan 2 Yl Benzaldehyde in Green Chemistry and Sustainable Synthesis

Development of Environmentally Benign Synthetic Methods

A cornerstone of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to environmental pollution. Research involving 3-(1,3-Dioxan-2-yl)benzaldehyde and related structures has actively pursued the development of synthetic methods that operate under solvent-free conditions or utilize green solvents.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents altogether, leading to a reduction in waste, cost, and potential hazards. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, or by heating the mixture. rsc.org In the context of reactions involving benzaldehydes, solvent-free conditions have been successfully applied to various transformations, including condensations and multicomponent reactions. rsc.orgresearchgate.net For example, the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, has been effectively carried out under solvent-free conditions using environmentally benign catalysts, offering a greener alternative to traditional methods that often employ toxic solvents like pyridine. researchgate.net

Similarly, multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and can often be performed without a solvent. dergipark.org.tr The synthesis of various heterocyclic compounds, such as dihydropyrimidin-2-thiones via the Biginelli reaction, has been achieved with high yields under solvent-free and microwave-assisted conditions. dergipark.org.tr While specific examples detailing the use of this compound in extensive solvent-free studies are not prevalent in the provided results, the successful application of these methods to a wide range of other benzaldehydes strongly suggests the feasibility and potential benefits of applying similar conditions to transformations involving this compound. dergipark.org.trnih.gov

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign options such as water, supercritical fluids, or bio-derived solvents. rsc.orgsigmaaldrich.com Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of various organic compounds, including nih.govrsc.orgoxazine (B8389632) derivatives, has been successfully achieved in aqueous media, demonstrating the viability of water as a reaction solvent for transformations involving aldehydes. researchgate.net The use of hydrotropic solutions, which are aqueous solutions of certain amphiphilic substances, can further enhance the solubility of organic reactants in water, facilitating a broader range of reactions. researchgate.net

The development of bio-based solvents, such as those derived from lactic acid and formaldehyde, also presents a promising avenue for greener synthesis. rsc.org These solvents can serve as effective replacements for traditional polar aprotic solvents, which often have unfavorable environmental profiles. rsc.org The broader trend towards using green solvents in organic synthesis provides a strong impetus for exploring their application in reactions involving this compound to further enhance the sustainability of its transformations.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov These advantages include dramatically reduced reaction times, improved product yields, and often, enhanced purity. arkat-usa.orgnih.gov The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can lead to different selectivities and higher efficiencies compared to conventional heating. nih.gov

The application of microwave irradiation has been particularly effective in solvent-free reactions and reactions using solid supports. rasayanjournal.co.in For instance, the synthesis of chalcones from various acetophenones and benzaldehydes has been achieved in high yields and with very short reaction times (less than 2 minutes) under solvent-free conditions using iodine-impregnated alumina (B75360) as a catalyst and microwave activation. nih.gov This method is not only rapid and efficient but also environmentally benign due to the absence of a solvent. nih.gov

Furthermore, microwave assistance has been successfully employed in a variety of other transformations involving aldehydes, such as the synthesis of quinoline (B57606) derivatives, oxazine derivatives, and various heterocyclic scaffolds. dergipark.org.trarkat-usa.orgnih.gov These studies consistently report significant rate enhancements and improved yields, highlighting the broad applicability and benefits of this technology. arkat-usa.orgnih.gov The synthesis of benzaldehyde-functionalized ionic liquids has also been facilitated by microwave irradiation, demonstrating its utility in the preparation of novel materials. researchgate.net The established success of MAOS in a wide array of aldehyde-based reactions strongly supports its potential for accelerating and improving the efficiency of transformations involving this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Chalcone Synthesis | Hours to Days | < 2 minutes | Significant | nih.govacs.org |

| Quinolin-4-ylmethoxychromen-4-ones Synthesis | 60 minutes | 4 minutes | Higher Yields | nih.gov |

| researchgate.netnih.govOxazine Derivative Synthesis | Not specified | Reduced Time | Improved Yields & Purity | arkat-usa.org |

This table provides a generalized comparison based on literature data for similar aldehyde reactions.

Atom Economy and Waste Minimization in this compound Transformations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A reaction with high atom economy is one that generates minimal waste in the form of byproducts. scranton.edursc.org This principle encourages the design of synthetic routes that maximize the conversion of starting materials into the final product, thereby reducing the environmental impact and cost associated with waste disposal. jocpr.com

Transformations involving this compound can be designed to be highly atom-economical. For example, addition reactions, where the aldehyde group reacts with a nucleophile, and rearrangement reactions are inherently 100% atom-economical in theory, as all the atoms of the reactants are incorporated into the product. scranton.edu The Wittig reaction, a common method for converting aldehydes to alkenes, can have lower atom economy due to the generation of a phosphine (B1218219) oxide byproduct. rsc.org However, modifications and alternative olefination methods are continuously being developed to improve the atom economy of such transformations.

Table 2: Atom Economy of Common Reaction Types

| Reaction Type | General Atom Economy | Example |

|---|---|---|

| Addition Reactions | High (often 100%) | Grignard Reaction |

| Rearrangement Reactions | High (often 100%) | Benzilic Acid Rearrangement |

| Substitution Reactions | Moderate | Nucleophilic Acyl Substitution |

| Elimination Reactions | Low to Moderate | Dehydration of Alcohols |

| Wittig Reaction | Low to Moderate | Aldehyde to Alkene Conversion |

This table provides a general overview of the inherent atom economy of different reaction classes relevant to aldehyde chemistry. primescholars.comscranton.edursc.org

Emerging Research Directions and Future Perspectives for 3 1,3 Dioxan 2 Yl Benzaldehyde

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the aldehyde group, temporarily masked by the 1,3-dioxane (B1201747) ring, and the aromatic ring of 3-(1,3-dioxan-2-yl)benzaldehyde make it a candidate for a variety of novel catalytic transformations.

Recent advancements in catalysis offer new avenues for the functionalization of aromatic aldehydes. One promising area is photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes. nih.govresearchgate.net This methodology could enable novel C-C and C-N bond formations at the aromatic ring of this compound under mild conditions. rsc.org For instance, photoredox-catalyzed reactions have been developed for the direct amidation of aldehydes with nitroarenes and the propargylation of aldehydes. rsc.orgacs.org The dioxane protecting group in this compound would likely remain stable under these mild, non-acidic conditions, allowing for selective transformations on the aromatic core.

Furthermore, biocatalysis presents a green and highly selective alternative to traditional chemical methods. ucl.ac.uk Enzymes such as aldehyde dehydrogenases, engineered to operate under specific conditions, could be employed for the controlled oxidation of the deprotected aldehyde to a carboxylic acid, should the need arise in a synthetic sequence. researchgate.net Temperature-directed biocatalysis, for example, has been shown to selectively produce aromatic aldehydes or alcohols from cinnamic acid derivatives. nih.gov While direct enzymatic reactions on the acetal-protected form are less common, the integration of biocatalytic steps for deprotection and subsequent transformation represents a sustainable approach.

The development of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), also offers exciting possibilities. acs.orgnih.gov These materials can be designed with specific active sites to catalyze reactions on the aromatic ring or to facilitate the deprotection and subsequent reaction of the aldehyde in a controlled manner. For example, lanthanide oxalate (B1200264) MOFs have been shown to be effective catalysts for the acetalization of benzaldehyde (B42025), a reaction that could be reversed to deprotect this compound when needed. nih.gov

| Catalytic System | Potential Reaction on this compound | Key Advantages |

| Photoredox Catalysis | C-H functionalization of the aromatic ring | Mild reaction conditions, high functional group tolerance |

| Biocatalysis | Selective oxidation/reduction after deprotection | High selectivity, environmentally friendly |

| Metal-Organic Frameworks | Catalysis of reactions on the aromatic ring, controlled deprotection | Tunable catalytic sites, reusability |

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Moiety

The bifunctional nature of this compound, possessing both a reactive aldehyde (in its protected form) and a modifiable aromatic ring, makes it a valuable component in the design of advanced functional materials.

One area of significant interest is the development of polymers with tailored properties . Benzaldehyde-functionalized polymers have been synthesized and utilized for creating vesicles and other nanostructures. mdpi.comdntb.gov.uachemicalbook.com The aldehyde group can be used for crosslinking or for post-polymerization modification. In this context, this compound could be used as a monomer in polymerization reactions, with the dioxane group protecting the aldehyde functionality. Subsequent deprotection would yield a polymer decorated with reactive aldehyde groups, which could then be used for applications such as sensing, drug delivery, or the development of self-healing materials. For example, copolymers of phthalaldehyde and electron-deficient benzaldehydes have been shown to form metastable polymers that can be triggered to depolymerize. researchgate.net

Another promising application is in the synthesis of metal-organic frameworks (MOFs) . Aldehyde-functionalized linkers are increasingly being used to construct MOFs with reactive sites. researchgate.netbldpharm.com These "post-synthetically modifiable" MOFs can be tailored for specific applications, such as the selective sensing of biomolecules or as catalysts. researchgate.netbldpharm.com this compound, after conversion to a suitable dicarboxylic acid linker, could be incorporated into a MOF structure. The protected aldehyde would then be available for deprotection and subsequent reaction within the pores of the MOF, allowing for the creation of highly specific functional materials.

| Material Type | Role of this compound | Potential Applications |

| Functional Polymers | Monomer with a protected reactive site | Drug delivery, self-healing materials, sensors |

| Metal-Organic Frameworks | Precursor for a functionalized linker | Selective sensing, catalysis, gas storage |

| Conductive Polymers | Building block for precursor polymers | Organic electronics, sensors |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift towards more efficient and reproducible chemical synthesis has led to the widespread adoption of flow chemistry and automated synthesis platforms . The properties of this compound make it well-suited for these modern technologies.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to telescope reaction sequences. researchgate.netacs.org The protection of the aldehyde group in this compound is particularly advantageous in multi-step flow syntheses, preventing undesired side reactions while other parts of the molecule are being modified. sigmaaldrich.com For example, a flow protocol for a Swern oxidation of benzyl (B1604629) alcohol to benzaldehyde showed significantly higher yield and fewer side products compared to the batch reaction. researchgate.net The use of a protected aldehyde like this compound would allow for such efficient transformations on other parts of the molecule without affecting the aldehyde.

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. whiterose.ac.ukgoogle.com These systems rely on robust and reliable reactions. The use of building blocks like this compound, with its protected and highly reactive functional group, is ideal for automated synthesis. The dioxane acetal (B89532) is stable to a wide range of reaction conditions, allowing for the diversification of the aromatic ring through various coupling reactions. A final, automated deprotection step can then reveal the aldehyde for further functionalization.

| Technology | Advantages for using this compound |

| Flow Chemistry | Protection of the aldehyde group allows for cleaner multi-step sequences. |

| Automated Synthesis | Robustness of the protecting group enables reliable library synthesis. |

Development of Next-Generation Building Blocks Based on the Dioxane-Benzaldehyde Scaffold

The core structure of this compound serves as a valuable starting point for the development of more complex and functionally diverse building blocks for medicinal chemistry and materials science. nih.govacs.org

By applying modern synthetic methodologies to the aromatic ring of this compound, a wide array of derivatives can be accessed. For example, transition metal-catalyzed cross-coupling reactions can be used to introduce various substituents at different positions on the benzene (B151609) ring. google.com These new, more highly functionalized building blocks can then be used in fragment-based drug discovery programs or for the synthesis of novel materials. The ability to perform these modifications while the aldehyde remains protected is a key advantage, simplifying the synthesis and purification of these next-generation building blocks.

The dioxane ring itself can be a source of stereochemical diversity. Asymmetric synthesis of 1,3-diols, which can be derived from the opening of 1,3-dioxanes, are valuable chiral building blocks for pharmaceuticals. researchgate.net This highlights the potential of developing chiral versions of this compound as precursors to enantiomerically pure compounds.

| Building Block Class | Synthetic Strategy | Potential Application Area |

| Substituted Benzaldehydes | Cross-coupling reactions on the aromatic ring | Medicinal chemistry, materials science |

| Chiral 1,3-Diols | Asymmetric synthesis and ring-opening of the dioxane | Pharmaceutical synthesis |

| Heterocyclic Derivatives | Annulation reactions involving the aromatic ring | Agrochemicals, pharmaceuticals |

Sustainable Production and Lifecycle Assessment

In line with the growing emphasis on green chemistry, the development of sustainable methods for the production of this compound and a thorough understanding of its environmental impact are crucial.

The synthesis of acetals, including this compound, traditionally relies on acid catalysts, which can be corrosive and generate significant waste. nih.gov Emerging research focuses on the use of heterogeneous catalysts, such as MOFs or zeolites, which can be easily recovered and reused, thus minimizing waste. nih.gov Photocatalytic methods for acetalization that operate under mild, acid-free conditions are also being developed. nih.govresearchgate.net

| Aspect | Key Considerations for this compound |

| Sustainable Production | Use of reusable heterogeneous catalysts, development of photocatalytic routes. |

| Lifecycle Assessment | Cradle-to-gate analysis of energy consumption, emissions, and waste. |

Q & A

Q. Basic Characterization

- ¹H-NMR : The aldehyde proton (δ 9.8–10.2 ppm) and dioxane ring protons (δ 4.0–5.0 ppm, split into multiplets due to coupling) are diagnostic. Integration ratios confirm substituent positions .

- ¹³C-NMR : The aldehyde carbon (δ ~190 ppm) and acetal carbons (δ ~95–100 ppm) validate the dioxane ring formation .

- IR Spectroscopy : Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C ether vibrations) confirm functional groups .

Purity can be assessed via HPLC with UV detection (λ ~250–280 nm for aromatic systems) .

What advanced computational methods are employed to study the electronic properties and reactivity of this compound in organic reactions?

Advanced Characterization

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic transitions, frontier molecular orbitals (HOMO-LUMO gaps), and thermodynamic parameters (ΔG, ΔH) to predict reactivity . Molecular docking simulations can assess interactions with biological targets (e.g., DNA), while time-dependent DFT (TD-DFT) correlates UV-Vis spectral data with electronic transitions . These methods guide mechanistic studies, such as evaluating hydride shifts in alkylation reactions .

How does the presence of the 1,3-dioxane ring influence the reactivity of benzaldehyde derivatives in nucleophilic addition reactions?

Advanced Reactivity

The 1,3-dioxane ring acts as a protecting group for aldehydes, stabilizing the compound against premature oxidation or nucleophilic attack. However, under superacidic conditions, it facilitates electrophilic aromatic substitution via in situ generation of carbocation intermediates . For example, 2-phenyl-1,3-dioxane undergoes benzylation of arenes through a proposed 1,3-hydride shift mechanism, suggesting similar reactivity for this compound in Friedel-Crafts-type reactions . The ring’s electron-donating effects may also modulate regioselectivity in cross-coupling reactions.

What methodological approaches are recommended for analyzing potential drug-DNA interactions involving this compound derivatives?

Q. Advanced Application

- Spectroscopic Techniques : UV-Vis titration (hypochromism and redshift in absorption bands) and fluorescence quenching quantify binding constants (Kb) and stoichiometry .

- Viscometry : Increased DNA viscosity upon ligand binding indicates intercalation, while decreases suggest groove binding .

- Theoretical Modeling : Molecular dynamics simulations and DFT-derived thermodynamic parameters (ΔS, ΔH) elucidate binding modes and affinity .

- Circular Dichroism (CD) : Changes in DNA’s secondary structure (e.g., B-to-Z transitions) are monitored to assess conformational impacts .

How should researchers address contradictions in reported reaction yields or byproduct formation during the synthesis of this compound?

Data Contradiction Analysis

Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or workup procedures. To resolve these:

Reproduce Literature Protocols : Validate reported methods (e.g., H₂O₂ in ethanol for oxidation ) under controlled conditions.

Byproduct Identification : Use GC-MS or LC-MS to detect intermediates (e.g., hydrolysis products from incomplete acetalization) .

Optimization via DoE : Design of Experiments (DoE) models variables (temperature, stoichiometry) to maximize yield and minimize impurities .

Mechanistic Reassessment : Probe reaction pathways using isotopic labeling (e.g., deuterated solvents) to track hydride shifts or rearrangements .

What role does this compound play in the synthesis of heterocyclic compounds for pharmaceutical applications?

Advanced Synthesis

The compound serves as a precursor for bioactive heterocycles (e.g., indoles, quinolines) via:

- Knoevenagel Condensation : Reaction with malononitrile yields α,β-unsaturated nitriles, which cyclize to form nitrogen-containing rings .

- Mannich Reactions : Formation of β-amino ketones for subsequent cyclization into benzodiazepines or thiazolidinones .

- Schiff Base Formation : Condensation with amines generates imines, intermediates for antimicrobial or anticancer agents .

How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Process Chemistry

- Continuous Flow Systems : Improve heat/mass transfer for acetalization steps, reducing side reactions .

- Green Solvent Substitution : Replace volatile solvents (e.g., ethanol) with ionic liquids or cyclopentyl methyl ether (CPME) to enhance safety and scalability .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.